4-Hydroxyhexenal

Description

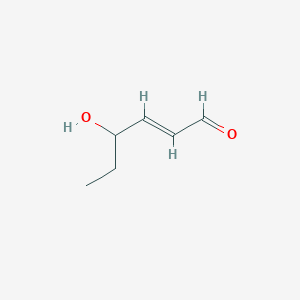

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313524 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17427-21-3, 17427-08-6, 109710-37-4 | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17427-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-hexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017427213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyhexenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-Hydroxy-2-hexenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Hydroxyhexenal: A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: 4-Hydroxyhexenal (4-HHE) is a reactive α,β-unsaturated aldehyde generated from the peroxidation of ω-3 polyunsaturated fatty acids, such as docosahexaenoic acid (DHA).[1][2] Long considered a mere cytotoxic byproduct of oxidative stress, emerging evidence reveals 4-HHE as a potent signaling molecule that modulates a variety of cellular pathways and is implicated in the pathophysiology of numerous diseases. This guide provides a comprehensive technical overview of 4-HHE, from its fundamental chemistry and biological formation to its mechanisms of action, analytical detection, and its burgeoning role as a biomarker and therapeutic target.

Introduction: The Significance of this compound

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a hallmark of many pathological states.[3] A critical consequence of oxidative stress is the peroxidation of lipids, which generates a host of reactive aldehydes. Among these, 4-hydroxyalkenals are particularly noteworthy for their stability and high biological activity.[2][4] While 4-hydroxynonenal (4-HNE), derived from ω-6 fatty acids, has been extensively studied, its ω-3 counterpart, this compound (4-HHE), is gaining recognition as a key mediator of cellular processes with distinct biological effects.[5] Understanding the chemistry, biology, and detection of 4-HHE is paramount for researchers and drug development professionals seeking to unravel the complexities of oxidative stress-related diseases and to devise novel therapeutic strategies.

Physicochemical Properties of this compound

A thorough understanding of the chemical characteristics of 4-HHE is fundamental to appreciating its biological reactivity and for the development of analytical methods.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀O₂ | [1][6][7] |

| Molecular Weight | 114.14 g/mol | [6][8] |

| CAS Number | 17427-21-3 | [1][7][9] |

| Appearance | Colorless oil | [10] |

| Structure | (E)-4-hydroxyhex-2-enal | [8] |

| Key Functional Groups | Aldehyde, Hydroxyl, α,β-unsaturated bond | [11] |

| Solubility | Soluble in ethanol, DMSO, DMF | [1][7] |

The reactivity of 4-HHE is largely dictated by its three functional groups: the electrophilic carbon of the aldehyde, the hydroxyl group, and the C-C double bond in conjugation with the carbonyl group, which renders the β-carbon susceptible to nucleophilic attack via Michael addition.[11]

Biological Formation and Metabolism

4-HHE is endogenously produced through the non-enzymatic, free radical-mediated peroxidation of ω-3 polyunsaturated fatty acids (PUFAs), with docosahexaenoic acid (DHA) being a primary precursor.[1][2][4]

Formation Pathway

The formation of 4-HHE is a multi-step process initiated by the abstraction of a hydrogen atom from a bis-allylic methylene group of an ω-3 PUFA by a reactive oxygen species. This generates a lipid radical that reacts with molecular oxygen to form a lipid peroxyl radical. Subsequent radical chain reactions lead to the formation of unstable lipid hydroperoxides, which then decompose to yield a variety of products, including 4-HHE.

Caption: Formation of 4-HHE from ω-3 PUFA peroxidation.

Metabolic Detoxification

Cells possess enzymatic defense mechanisms to metabolize and detoxify 4-HHE, thereby mitigating its cytotoxic potential. The primary routes of 4-HHE metabolism include:

-

Glutathione Conjugation: The most significant detoxification pathway involves the conjugation of 4-HHE with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[12]

-

Oxidation: 4-HHE can be oxidized to its corresponding carboxylic acid, 4-hydroxy-2-hexenoic acid, by aldehyde dehydrogenases (ALDHs).[12]

-

Reduction: Aldose reductases can reduce the aldehyde group of 4-HHE to an alcohol, forming 1,4-dihydroxy-2-hexene.[12]

Mechanisms of Action: Covalent Adduction and Cellular Signaling

The biological effects of 4-HHE are largely attributed to its high reactivity and ability to form covalent adducts with cellular macromolecules, including proteins and DNA.[13] These adduction events can lead to altered protein function, enzyme inhibition, and genotoxicity. Furthermore, at sub-toxic concentrations, 4-HHE can act as a signaling molecule, modulating key cellular pathways.

Protein Adduct Formation

4-HHE readily reacts with nucleophilic amino acid residues in proteins, primarily through two mechanisms:

-

Michael Addition: The β-carbon of the α,β-unsaturated aldehyde system of 4-HHE is susceptible to nucleophilic attack by the side chains of cysteine, histidine, and lysine residues.[1]

-

Schiff Base Formation: The aldehyde group of 4-HHE can react with the primary amino groups of lysine residues to form Schiff bases.

The formation of these adducts can lead to conformational changes in proteins, resulting in their inactivation or altered function.

Caption: Mechanisms of 4-HHE protein adduct formation.

DNA Adduct Formation

4-HHE can also react with DNA bases, particularly guanine, to form exocyclic adducts.[13][14] These DNA adducts can be mutagenic if not repaired, leading to genomic instability and potentially contributing to carcinogenesis.[14]

Modulation of Signaling Pathways

Beyond its direct cytotoxic effects, 4-HHE has been shown to modulate several critical signaling pathways, often in a manner distinct from 4-HNE.

-

Peroxisome Proliferator-Activated Receptors (PPARs): 4-HNE is a known agonist of PPARβ/δ.[15] While less is known about 4-HHE, it is plausible that it also interacts with PPARs, which are key regulators of lipid metabolism and inflammation. In an in-vitro model of cancer cachexia, both 4-HHE and 4-HNE were shown to increase PPARα.[15]

-

Nuclear Factor-kappa B (NF-κB): The NF-κB pathway is a central regulator of inflammation. 4-HNE has been shown to have a dual role in NF-κB signaling, with low doses promoting activation and high doses being inhibitory.[16] 4-HHE likely shares some of these immunomodulatory properties.

-

Lipid Metabolism Pathways: In human placental explants, 4-HHE was found to decrease the gene expression associated with lipogenesis and lipid uptake, including SREBP1, SREBP2, LDLR, and SCD1.[17] This is in contrast to 4-HNE, which increased the expression of genes associated with lipogenesis and lipid uptake.[17]

Caption: Key signaling pathways modulated by 4-HHE.

Experimental Methodologies

The study of 4-HHE requires robust and sensitive analytical techniques for its detection and quantification, as well as for the characterization of its biological effects.

Quantification of 4-HHE in Biological Samples

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the accurate quantification of 4-HHE in complex biological matrices such as plasma, tissues, and cell lysates.

Exemplary GC-MS Protocol Outline:

-

Sample Preparation: Homogenize tissue or lyse cells in the presence of an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard, such as 4-HHE-d3, to the sample for accurate quantification.

-

Derivatization: Convert 4-HHE to a more volatile and thermally stable derivative, for example, by reaction with O-pentafluorobenzyl hydroxylamine (PFBHA) to form the PFB-oxime derivative, followed by silylation of the hydroxyl group with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Extraction: Perform liquid-liquid or solid-phase extraction to isolate the derivatized 4-HHE from the biological matrix.

-

GC-MS Analysis: Inject the extracted sample onto a GC column for separation, followed by detection and quantification using a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Analysis of 4-HHE-Protein Adducts

Mass spectrometry-based proteomics is the most powerful tool for identifying and quantifying 4-HHE-protein adducts.

Workflow for Proteomic Analysis of 4-HHE Adducts:

Caption: A typical workflow for the mass spectrometric analysis of 4-HHE protein adducts.

This approach allows for the identification of the specific proteins modified by 4-HHE and the precise amino acid residues that are adducted.

Cell-Based Assays

A variety of cell-based assays can be employed to investigate the biological effects of 4-HHE.

| Assay Type | Purpose | Example Methodologies |

| Cytotoxicity Assays | To determine the concentration-dependent toxicity of 4-HHE. | MTT assay, LDH release assay, Annexin V/Propidium Iodide staining for apoptosis. |

| Gene Expression Analysis | To investigate the effects of 4-HHE on the expression of target genes. | Quantitative PCR (qPCR), RNA sequencing (RNA-seq). |

| Western Blotting | To assess the impact of 4-HHE on protein expression and post-translational modifications. | Immunoblotting for specific proteins and their phosphorylated forms. |

| Reporter Gene Assays | To measure the effect of 4-HHE on the activity of specific transcription factors. | Luciferase reporter assays for NF-κB or PPAR activity. |

Pathophysiological and Clinical Significance

Elevated levels of 4-HHE and its protein adducts have been implicated in a growing number of diseases, highlighting its potential as a biomarker and a therapeutic target.

-

Chronic Kidney Disease (CKD): Patients with CKD exhibit significantly increased plasma concentrations of 4-HHE and 4-HHE protein adducts, suggesting a role for ω-3 PUFA peroxidation in the pathophysiology of uremia.[3]

-

Cancer Cachexia: In an in vitro model, both 4-HHE and 4-HNE were shown to prevent the blocking of myosin expression and myotube formation induced by lung tumor cells, suggesting a potential role in mitigating muscle wasting.[15]

-

Placental Function: As previously mentioned, 4-HHE has been shown to differentially regulate lipid metabolism genes in the placenta, which could have implications for fetal development, especially in pregnancies complicated by oxidative stress.

-

Neurodegenerative Diseases: While much of the focus has been on 4-HNE, the high abundance of DHA in the brain suggests that 4-HHE is likely a significant contributor to oxidative damage in neurodegenerative conditions like Alzheimer's disease.

The distinct biological effects of 4-HHE compared to 4-HNE underscore the need for further research into its specific roles in disease.

Future Directions and Therapeutic Implications

The growing body of evidence implicating 4-HHE in various pathologies opens up new avenues for therapeutic intervention. Strategies could be aimed at:

-

Reducing 4-HHE formation: This could be achieved through the use of antioxidants that specifically target lipid peroxidation.

-

Enhancing 4-HHE detoxification: Compounds that upregulate the activity of GSTs or ALDHs could promote the clearance of 4-HHE.

-

Scavenging 4-HHE: The development of small molecules that can directly and safely react with 4-HHE to form non-toxic products is a promising therapeutic approach.

-

Targeting downstream signaling: Modulating the signaling pathways affected by 4-HHE, such as PPARs or NF-κB, could counteract its pathological effects.

Conclusion

This compound has emerged from the shadow of its more-studied counterpart, 4-HNE, as a critical player in the cellular response to oxidative stress. Its unique origin from ω-3 polyunsaturated fatty acids and its distinct biological effects necessitate a dedicated focus from the research and drug development communities. A deeper understanding of the formation, reactivity, and signaling roles of 4-HHE will undoubtedly unveil novel diagnostic and therapeutic opportunities for a wide range of oxidative stress-related diseases.

References

- van Kuijk, F.J.G.M., Holte, L.L., and Dratz, E.A. This compound: A lipid peroxidation product derived from oxidized docosahexaenoic acid. Biochim. Biophys. Acta 1043(1), 116-118 (1990). [Link]

- van Kuijk, F.J., Holte, L.L., & Dratz, E.A. (1990). This compound: a lipid peroxidation product derived from oxidized docosahexaenoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1043(1), 116–118. [Link]

- Forbes, K., et al. (2023). Lipid Aldehydes 4-Hydroxynonenal and this compound Exposure Differentially Impact Lipogenic Pathways in Human Placenta. International Journal of Molecular Sciences, 24(7), 6474. [Link]

- Anderson, V. E., & Tallman, K. A. (2006). Mass spectrometric evidence for long-lived protein adducts of 4-oxo-2-nonenal. Journal of the American Society for Mass Spectrometry, 17(8), 1166–1174. [Link]

- PubChem. This compound. [Link]

- Wikipedia. 4-Hydroxynonenal. [Link]

- Feng, Z., et al. (2002). The major lipid peroxidation product, trans-4-hydroxy-2-nonenal, preferentially forms DNA adducts at codon 249 of human p53 gene, a unique mutational hotspot in hepatocellular carcinoma. Carcinogenesis, 23(11), 1781–1787. [Link]

- Forbes, K., et al. (2023). Lipid Aldehydes 4-Hydroxynonenal and this compound Exposure Differentially Impact Lipogenic Pathways in Human Placenta. International Journal of Molecular Sciences, 24(7), 6474. [Link]

- Soulage, C. O., et al. (2020). Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. Toxins, 12(9), 566. [Link]

- Schaur, R. J. (2003). Basic aspects of the biochemical reactivity of 4-hydroxynonenal. Molecular aspects of medicine, 24(4-5), 149–159. [Link]

- Žarković, N. (2003). 4-hydroxynonenal as a bioactive marker of pathophysiological processes. Molecular aspects of medicine, 24(4-5), 149–159. [Link]

- Dator, R., et al. (2022). Immunomodulatory effects of 4-hydroxynonenal. Redox Biology, 54, 102377. [Link]

- Jaganjac, M., et al. (2013). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Journal of cellular and molecular medicine, 17(10), 1189–1200. [Link]

- Chen, J. J., et al. (2014). Role of lipid peroxidation derived 4-hydroxynonenal (4-HNE) in cancer: Focusing on mitochondria. Seminars in cancer biology, 35, 123–132. [Link]

- Canuto, R. A., et al. (2016). This compound and 4-hydroxynonenal are mediators of the anti-cachectic effect of n-3 and n-6 polyunsaturated fatty acids on human lung cancer cells. Free Radical Biology and Medicine, 99, 135–145. [Link]

Sources

- 1. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxynonenal from Mitochondrial and Dietary Sources Causes Lysosomal Cell Death for Lifestyle-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometry-based proteomics of oxidative stress: Identification of 4-hydroxy-2-nonenal (HNE) adducts of amino acids using lysozyme and bovine serum albumin as model proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of lipid peroxidation derived 4-hydroxynonenal (4-HNE) in cancer: Focusing on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The major lipid peroxidation product, trans-4-hydroxy-2-nonenal, preferentially forms DNA adducts at codon 249 of human p53 gene, a unique mutational hotspot in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The oxidative stress mediator 4-hydroxynonenal is an intracellular agonist of the nuclear receptor peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid Aldehydes 4-Hydroxynonenal and this compound Exposure Differentially Impact Lipogenic Pathways in Human Placenta - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Bioactive Aldehyde: A Technical Guide to the Synthesis of 4-Hydroxy-2-hexenal (4-HHE) from Docosahexaenoic Acid (DHA)

Introduction: The Significance of 4-HHE in Biological Systems

In the intricate landscape of lipid biochemistry, the peroxidation of polyunsaturated fatty acids (PUFAs) gives rise to a diverse array of reactive aldehydes, each with the potential to modulate cellular function and contribute to the pathophysiology of various diseases. Among these, 4-hydroxy-2-hexenal (4-HHE) has emerged as a critical bioactive molecule derived from the oxidation of n-3 PUFAs, most notably docosahexaenoic acid (DHA).[1][2][3] DHA, an essential fatty acid abundant in the brain, retina, and other tissues, is a primary target of oxidative stress, leading to the formation of 4-HHE.[2][4] This technical guide provides an in-depth exploration of the synthesis pathways of 4-HHE from DHA, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the enzymatic and non-enzymatic mechanisms of its formation, detail experimental protocols for its generation and detection, and provide insights into the causality behind these experimental choices.

Part 1: The Core Synthesis Pathways of 4-HHE from DHA

The conversion of DHA to 4-HHE is not a singular event but rather a complex process that can be initiated through both enzymatic and non-enzymatic routes. Understanding these pathways is crucial for elucidating the role of 4-HHE in both physiological and pathological contexts.

Enzymatic Pathways: A Regulated Cascade

Enzymatic oxidation of DHA is a controlled process mediated by specific enzymes, primarily lipoxygenases (LOXs) and cyclooxygenases (COXs).[5][6][7] These pathways are integral to the production of a wide range of signaling molecules.

-

Lipoxygenase (LOX) Pathway: Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into PUFAs. The 5-lipoxygenase (5-LOX) enzyme, for instance, can act on DHA to produce hydroperoxy derivatives, which are then further metabolized.[8][9] This cascade can ultimately lead to the formation of 4-HHE. The specificity of different LOX isoforms for DHA contributes to the diversity of lipid mediators.

-

Cyclooxygenase (COX) Pathway: Cyclooxygenase enzymes, well-known for their role in prostaglandin synthesis from arachidonic acid, can also metabolize DHA.[6][10] While the generation of prostaglandins from DHA is less efficient, the initial oxygenation steps can create unstable intermediates that decompose to form various products, including 4-HHE. The involvement of COX-2, in particular, has been implicated in the generation of anti-inflammatory mediators from omega-3 fatty acids.[11]

Caption: Non-enzymatic synthesis of 4-HHE from DHA via lipid peroxidation.

Part 2: Experimental Protocols for 4-HHE Generation and Detection

To investigate the biological roles of 4-HHE, robust and reproducible experimental methods for its generation and detection are essential. The choice of methodology depends on the specific research question and the biological system under investigation.

In Vitro Generation of 4-HHE

A common approach to study the effects of 4-HHE is to generate it in a controlled in vitro setting and then introduce it to cell cultures or other experimental systems.

Protocol: In Vitro Peroxidation of DHA

-

Preparation of DHA Solution: Prepare a stock solution of DHA in ethanol. For cell culture experiments, DHA is often complexed with fatty acid-free bovine serum albumin (BSA) to enhance its solubility and delivery to cells. [12]2. Induction of Peroxidation:

-

Metal-Catalyzed Oxidation: Incubate the DHA solution with a transition metal catalyst, such as copper sulfate (CuSO₄) or ferrous sulfate (FeSO₄), in the presence of a reducing agent like ascorbate. This will generate hydroxyl radicals that initiate lipid peroxidation.

-

Free Radical Initiators: Use a free radical initiator such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce peroxidation.

-

-

Monitoring 4-HHE Formation: The formation of 4-HHE can be monitored over time using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). [13]4. Purification (Optional): If a pure standard of 4-HHE is required, it can be purified from the reaction mixture using chromatographic techniques.

Cellular and Tissue-Based Generation of 4-HHE

Studying the endogenous production of 4-HHE provides more physiologically relevant insights.

Protocol: Induction of 4-HHE in Cell Culture

-

Cell Culture: Culture cells of interest (e.g., endothelial cells, neurons, microglia) to the desired confluency. [12][14]2. DHA Supplementation: Supplement the cell culture medium with DHA, typically complexed with BSA, for a specified period (e.g., 24 hours). [12]3. Induction of Oxidative Stress (Optional): To enhance 4-HHE production, cells can be challenged with an oxidative stressor such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS). [14]4. Sample Collection: Harvest the cells and/or the culture medium for 4-HHE analysis.

Protocol: In Vivo Generation of 4-HHE in Animal Models

-

Dietary Supplementation: Feed animals a diet enriched with fish oil or DHA for a defined period (e.g., 3 weeks). [12][15]2. Induction of Pathological Condition (Optional): In some studies, a disease model is induced (e.g., atherosclerosis, neurodegeneration) to investigate the role of 4-HHE in that context.

-

Tissue Collection: At the end of the study period, collect tissues of interest (e.g., aorta, brain, liver) and plasma. [16]4. Sample Preparation: Homogenize the tissues and extract lipids for 4-HHE analysis.

Detection and Quantification of 4-HHE

Accurate and sensitive detection methods are crucial for quantifying 4-HHE levels in biological samples.

Table 1: Methods for 4-HHE Detection

| Method | Principle | Advantages | Disadvantages |

| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection of the parent and fragment ions of 4-HHE. [12][17] | High specificity and sensitivity, allows for absolute quantification. | Requires specialized equipment and expertise. |

| GC-MS | Separation of derivatized 4-HHE by gas chromatography followed by mass spectrometric detection. [13] | High sensitivity and can be used for quantification. | Requires derivatization of the analyte. |

| Immunoblotting (Western Blot) | Detection of 4-HHE-protein adducts using specific antibodies. [18][19] | Allows for the detection of protein modification by 4-HHE. | Semi-quantitative, depends on antibody specificity. |

| ELISA | Enzyme-linked immunosorbent assay using specific antibodies to quantify 4-HHE or its protein adducts. [20] | High throughput, relatively easy to perform. | Can be less specific than mass spectrometry-based methods. |

| Immunohistochemistry | Visualization of 4-HHE-protein adducts in tissue sections using specific antibodies. [21] | Provides spatial information on 4-HHE localization. | Qualitative or semi-quantitative. |

graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];subgraph "Sample Preparation" Biological_Sample [label="Biological Sample (Cells, Tissue, Plasma)"]; Homogenization [label="Homogenization/Lysis"]; Extraction [label="Lipid/Protein Extraction"]; end subgraph "Detection & Quantification" LC_MS [label="LC-MS/MS"]; GC_MS [label="GC-MS"]; Western_Blot [label="Immunoblotting"]; ELISA [label="ELISA"]; IHC [label="Immunohistochemistry"]; end Biological_Sample --> Homogenization; Homogenization --> Extraction; Extraction --> LC_MS; Extraction --> GC_MS; Extraction --> Western_Blot; Extraction --> ELISA; Biological_Sample --> IHC;

}

Caption: Experimental workflow for 4-HHE detection and quantification.

Conclusion: The Dual Nature of 4-HHE and Future Directions

The synthesis of 4-HHE from DHA is a multifaceted process with significant biological implications. While historically viewed as a cytotoxic byproduct of lipid peroxidation, emerging evidence suggests that 4-HHE can also act as a signaling molecule, activating protective cellular pathways such as the Nrf2 antioxidant response. [12][22]This duality underscores the importance of understanding the context-dependent roles of 4-HHE.

Future research should focus on further delineating the specific enzymatic players and regulatory mechanisms governing 4-HHE production. The development of more sensitive and specific analytical techniques will be crucial for accurately measuring its dynamic changes in different cellular compartments and tissues. A deeper understanding of the 4-HHE synthesis pathway will undoubtedly pave the way for novel therapeutic strategies targeting oxidative stress-related diseases.

References

- van Kuijk, F. J., Holte, L. L., & Dratz, E. A. (1990). 4-Hydroxyhexenal: a lipid peroxidation product derived from oxidized docosahexaenoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1043(1), 116–118. [Link]

- Long, E. K., & Picklo, M. J. (2010). Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: make some room HNE. Free Radical Biology and Medicine, 49(1), 1–8. [Link]

- Sun, G. Y., Yang, P., & Lee, J. C. M. (2020). Yin-Yang Mechanisms Regulating Lipid Peroxidation of Docosahexaenoic Acid and Arachidonic Acid in the Central Nervous System. Frontiers in Neurology, 11, 893. [Link]

- Ishikado, A., Morino, K., Nishio, Y., Nakagawa, F., Mukose, A., Sono, Y., ... & Maegawa, H. (2013).

- Ishikado, A., Morino, K., Nishio, Y., Nakagawa, F., Mukose, A., Sono, Y., ... & Maegawa, H. (2013).

- Sun, G. Y., Yang, P., & Lee, J. C. M. (2020). Yin-Yang Mechanisms Regulating Lipid Peroxidation of Docosahexaenoic Acid and Arachidonic Acid in the Central Nervous System. Frontiers in Neurology, 11, 893. [Link]

- Yamada, S., Kumazawa, S., Ishii, T., & Uchida, K. (2004). Protein-bound 4-hydroxy-2-hexenal as a marker of oxidized n-3 polyunsaturated fatty acids. Journal of Lipid Research, 45(4), 626–634. [Link]

- Riahi, Y., Cohen, G., Shamni, O., & Sasson, S. (2020). Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. Toxins, 12(9), 569. [Link]

- Long, E. K., & Picklo, M. J. (2010). Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: Make some room HNE…. Free Radical Biology and Medicine, 49(1), 1-8. [Link]

- Long, E. K., & Picklo, M. J. (2008). Trans-4-hydroxy-2-hexenal is a neurotoxic product of docosahexaenoic (22:6; n-3) acid oxidation. Journal of Neurochemistry, 105(3), 714–724. [Link]

- Yang, P., Chan, D., Felix, P. C., Abed, M., Sun, G. Y., & Lee, J. C. M. (2018). Effects of Docosahexaenoic Acid and Its Peroxidation Product on Amyloid-β Peptide-Stimulated Microglia. Molecular Neurobiology, 55(11), 8756–8767. [Link]

- Tallman, K. A., & Liebler, D. C. (2019). A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material. Journal of Visualized Experiments, (152), e60190. [Link]

- Genox Corporation. (n.d.). Anti 4-HHE(4-hydroxy-2-hexenal) monoclonal antibody. Genox USA. [Link]

- Adedayo, B., Vorsa, N., & Gucwa, K. (2015). DHA Metabolism: Targeting the Brain and Lipoxygenation.

- Requena, J. R., Fu, M. X., Ahmed, M. U., Jenkins, A. J., Lyons, T. J., Baynes, J. W., & Thorpe, S. R. (1995). Quantitative measurement of 4-hydroxyalkenals in oxidized low-density lipoprotein by gas chromatography-mass spectrometry. Analytical Biochemistry, 224(1), 420–424. [Link]

- Riahi, Y., Cohen, G., Shamni, O., & Sasson, S. (2020). Measurement of 4-HHE Michael adduct on plasma proteins from non-CKD subjects and CKD patients.

- Nakagawa, F., Morino, K., Ugi, S., Ishikado, A., Kondo, K., Yoshizaki, T., ... & Maegawa, H. (2014). Duality of n-3 Polyunsaturated Fatty Acids on Mcp-1 Expression in Vascular Smooth Muscle: A Potential Role of 4-Hydroxy Hexenal. PLoS ONE, 9(2), e88933. [Link]

- Connor, K. M., SanGiovanni, J. P., Lofqvist, C., Aderman, C. M., Chen, J., Higuchi, A., ... & Serhan, C. N. (2013). 5-Lipoxygenase Metabolite 4-HDHA Is a Mediator of the Antiangiogenic Effect of ω-3 Polyunsaturated Fatty Acids. Science Translational Medicine, 5(200), 200ra114. [Link]

- Yang, P., Chan, D., Felix, P. C., Abed, M., Sun, G. Y., & Lee, J. C. M. (2019). A scheme depicting the experimental protocol for 1% docosahexaenoic acid (DHA) and control diets to pregnant mice.

- Massaro, M., Scoditti, E., Carluccio, M. A., & De Caterina, R. (2010). The omega-3 fatty acid docosahexaenoate attenuates endothelial cyclooxygenase-2 induction through both NAD(P)H oxidase and PKCε inhibition. Proceedings of the National Academy of Sciences, 107(33), 14897–14902. [Link]

- Wang, X., Lin, H., & Gu, Y. (2012). Metabolic pathways of EPA and DHA.

- Czapski, G. A., & Strosznajder, J. B. (2016). DHA cascade—the role of LOX.

- Yang, P., Chan, D., Felix, P. C., Abed, M., Sun, G. Y., & Lee, J. C. M. (2021). Docosahexaenoic Acid (DHA) Supplementation Alters Phospholipid Species and Lipid Peroxidation Products in Adult Mouse Brain, Heart, and Plasma. Neurochemical Research, 46(1), 143–155. [Link]

- Nakagawa, F., Morino, K., Ugi, S., Ishikado, A., Kondo, K., Yoshizaki, T., ... & Maegawa, H. (2014). 4-Hydroxy hexenal derived from dietary n-3 polyunsaturated fatty acids induces anti-oxidative enzyme heme oxygenase-1 in multiple organs.

- Barden, A., Mori, T. A., & Beilin, L. J. (2016). Correlation of log DHA fraction with log 4-HDHA concentration.

- Zhang, G., Pan, J., Li, Y., Li, X., & Wang, L. (2013). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. Proceedings of the National Academy of Sciences, 110(16), 6530–6535. [Link]

- Al-Sawalha, N. A., & Alshogran, O. Y. (2021). Metabolism of DHA in the LOX enzymatic pathway.

- Groeger, A. L., Cipollina, C., Cole, M. P., Woodcock, S. R., Bonasera, L., & O'Donnell, V. B. (2011). Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids. Nature Chemical Biology, 7(7), 461–468. [Link]

- Agbaga, M. P., Mandal, M. N., & Anderson, R. E. (2010). Synthesis of docosahexaenoic acid from eicosapentaenoic acid in retina neurons protects photoreceptors from oxidative stress. Proceedings of the National Academy of Sciences, 107(51), 22378–22383. [Link]

- Paul, A., Fays, F., Mouchard, P., Cani, P. D., Delzenne, N. M., & Balligand, J. L. (2014). The omega-3 fatty acid docosahexaenoic acid favorably modulates the inflammatory pathways and macrophage polarization within aorta of LDLR−/− mice. Journal of Nutritional Biochemistry, 25(11), 1146–1154. [Link]

- Wikipedia. (2023). Docosahexaenoic acid. [Link]

Sources

- 1. This compound: a lipid peroxidation product derived from oxidized docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: make some room HNE. - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Frontiers | Yin-Yang Mechanisms Regulating Lipid Peroxidation of Docosahexaenoic Acid and Arachidonic Acid in the Central Nervous System [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. DHA Metabolism: Targeting the Brain and Lipoxygenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Lipoxygenase Metabolite 4-HDHA Is a Mediator of the Antiangiogenic Effect of ω-3 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Cyclooxygenase-2 generates anti-inflammatory mediators from omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Hydroxy Hexenal Derived from Docosahexaenoic Acid Protects Endothelial Cells via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative measurement of 4-hydroxyalkenals in oxidized low-density lipoprotein by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of Docosahexaenoic Acid and Its Peroxidation Product on Amyloid-β Peptide-Stimulated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Hydroxy hexenal derived from dietary n-3 polyunsaturated fatty acids induces anti-oxidative enzyme heme oxygenase-1 in multiple organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Docosahexaenoic Acid (DHA) Supplementation Alters Phospholipid Species and Lipid Peroxidation Products in Adult Mouse Brain, Heart, and Plasma | springermedicine.com [springermedicine.com]

- 17. researchgate.net [researchgate.net]

- 18. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein-bound 4-hydroxy-2-hexenal as a marker of oxidized n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti 4-HHE monoclonal antibody: Genox Corporation / OXIDATIVE STRESS MARKERS FOR LIPID PEROXIDATION/ Genox USA/ Since 1991 Leading the way in Oxidative Stress Research: [genox.com]

- 22. 4-Hydroxy hexenal derived from docosahexaenoic acid protects endothelial cells via Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical properties of 4-Hydroxyhexenal

An In-depth Technical Guide to the Chemical Properties and Analysis of 4-Hydroxyhexenal (4-HHE)

Executive Summary

This compound (4-HHE) is a highly reactive α,β-unsaturated aldehyde generated from the oxidative degradation of ω-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA).[1][2][3] As a key biomarker of lipid peroxidation, 4-HHE is increasingly recognized for its role in cellular signaling, oxidative stress, and the pathophysiology of numerous diseases.[4][5] Its potent electrophilic nature drives reactions with biological macromolecules, leading to the formation of covalent adducts that can alter protein function and trigger downstream cellular events.[6][7] This guide provides a comprehensive technical overview of the fundamental chemical properties, reactivity, biosynthetic origins, and state-of-the-art analytical methodologies for 4-HHE. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights into the causality behind experimental choices, offering robust, self-validating protocols for the accurate detection and quantification of this critical lipid-derived aldehyde.

Introduction: The Significance of an ω-3 Peroxidation Product

For decades, the field of oxidative stress has focused heavily on 4-hydroxynonenal (4-HNE), the analogous aldehyde derived from ω-6 PUFAs.[8] However, with the growing understanding of the distinct biological roles of ω-3 and ω-6 fatty acids, their respective peroxidation products have come under differential scrutiny. 4-HHE has emerged as the primary aldehydic product of ω-3 PUFA peroxidation.[1] Given the high concentration of DHA in tissues such as the retina and brain, 4-HHE is a pivotal mediator of oxidative damage in these environments.[5]

The high reactivity of 4-HHE makes it both a potent cytotoxin and a signaling molecule.[5][6] Its ability to covalently modify proteins on nucleophilic amino acid residues (cysteine, histidine, and lysine) can lead to enzyme inactivation, protein aggregation, and the modulation of critical signaling pathways.[6][7][9] Therefore, the accurate and sensitive measurement of 4-HHE and its adducts in biological systems is paramount for understanding its role in health and disease, from neurodegenerative disorders to chronic kidney disease and inflammatory conditions.[4][6] This guide serves as a foundational resource for navigating the complexities of 4-HHE chemistry and analysis.

Physicochemical Properties of this compound

The unique chemical structure of 4-HHE, featuring a conjugated system with an aldehyde, a carbon-carbon double bond, and a hydroxyl group, dictates its chemical behavior and high reactivity.[10]

| Property | Value | Source |

| IUPAC Name | (E)-4-hydroxyhex-2-enal | [11] |

| Synonyms | 4-HHE, (2E)-4-Hydroxy-2-hexenal | [2][11] |

| Molecular Formula | C₆H₁₀O₂ | [2][11] |

| Molecular Weight | 114.14 g/mol | [11] |

| CAS Number | 17427-21-3 | [2][11] |

| Appearance | Solution (typically in ethanol) | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol (50 mg/ml) | [2] |

| UV Absorption (λmax) | ~220 nm | [2][12] |

| SMILES | CCC(O)\C=C\C=O | [2] |

Chemical Reactivity: The Electrophilic Nature of 4-HHE

The biological effects of 4-HHE are intrinsically linked to its high electrophilicity. The molecule possesses two primary sites for nucleophilic attack: the aldehyde carbon (C1) and the β-carbon of the α,β-unsaturated system (C3). This bifunctional reactivity allows 4-HHE to readily form covalent adducts with biological nucleophiles, most notably the side chains of cysteine, histidine, and lysine residues in proteins.[6][7]

-

Michael Addition: This is the most common reaction, where a nucleophile (such as the thiol group of cysteine or the imidazole group of histidine) attacks the electron-deficient C3 position. The resulting adducts are often stable and serve as markers of 4-HHE-induced damage.[7][13] The initial Michael adduct can exist in equilibrium with a cyclic hemiacetal form.[13]

-

Schiff Base Formation: The aldehyde group at C1 can react with primary amino groups, such as the ε-amino group of lysine, to form a Schiff base (imine). These adducts are typically less stable than Michael adducts but can participate in further reactions, leading to protein cross-linking.[5][14]

These reactions are not mutually exclusive and can lead to complex modifications, including intramolecular cross-links and the formation of advanced lipoxidation end-products (ALEs).

Formation and Synthesis

Biosynthesis via Lipid Peroxidation

4-HHE is not synthesized enzymatically in a controlled manner but is rather a byproduct of free radical-induced oxidative stress. It is formed during the peroxidation of ω-3 PUFAs, with DHA being the most significant precursor.[1] The process is initiated by the abstraction of a hydrogen atom from the fatty acid chain, leading to a cascade of reactions.

Chemical Synthesis

For research purposes, such as generating analytical standards or conducting in vitro studies, chemical synthesis of 4-HHE is necessary. A facile and efficient one-step method has been reported utilizing a cross-metathesis reaction between commercially available starting materials, octen-3-ol and acrolein (or its dimethyl acetal).[15] This approach provides a significant advantage over more complex multi-step syntheses, making 4-HHE more accessible for widespread investigation.

Analytical Methodologies

Due to its high reactivity and typically low physiological concentrations, the accurate analysis of 4-HHE is challenging.[16] The choice of method depends on whether one aims to measure the free aldehyde or its more stable protein-adducted form.

Chromatographic-Mass Spectrometric Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold standards for the quantification of free 4-HHE.[6][17] These methods offer high sensitivity and specificity, particularly when using stable isotope-labeled internal standards (e.g., deuterated 4-HHE) for accurate quantification.[17]

Causality Behind the Method: Free aldehydes are highly volatile and reactive. For GC-MS, derivatization is mandatory to increase thermal stability and volatility while creating a unique mass fragmentation pattern for sensitive detection.[16] A common approach involves oximation with pentafluorobenzyl hydroxylamine (PFBHA) to protect the aldehyde group, followed by silylation of the hydroxyl group.[16][17]

Protocol: GC-MS Quantification of 4-HHE in Plasma

This protocol is a synthesized representation of established methods.[6][16][17]

-

Sample Preparation: To 500 µL of plasma in a glass vial, add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo peroxidation.

-

Internal Standard Spiking: Add a known amount (e.g., 1 ng) of deuterated internal standard (e.g., 4-HHE-d3) to the sample. This is a critical self-validating step; the ratio of native to standard is what is measured, correcting for extraction losses and derivatization inefficiencies.

-

Derivatization (Oximation): Add 100 µL of a 10 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in buffer (pH 7.4). Vortex and incubate at room temperature for 60 minutes to form the PFB-oxime derivative.

-

Extraction: Extract the derivatives using 2 mL of hexane. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes. Carefully transfer the upper organic layer to a clean vial. Repeat the extraction and pool the organic layers.

-

Drying and Silylation: Evaporate the solvent to dryness under a gentle stream of nitrogen. To the dried residue, add 25 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 25 µL of a solvent like acetonitrile. Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.

-

GC-MS Analysis: Inject 1-2 µL of the final solution into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms). Operate the mass spectrometer in negative ion chemical ionization (NICI) mode for highest sensitivity.

-

Data Analysis: Monitor selected ions for 4-HHE and its deuterated internal standard.[6] Quantify the amount of 4-HHE in the original sample by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known amounts of 4-HHE standard.

Immunochemical Methods

To assess the extent of 4-HHE-induced protein damage, immunochemical techniques such as Western Blotting, Dot Blot, and ELISA are invaluable.[6][9] These methods rely on highly specific monoclonal or polyclonal antibodies that recognize the 4-HHE-protein adduct, typically the stable Michael adduct formed with histidine or cysteine.[9][12]

Protocol: Dot Blot Analysis of 4-HHE Protein Adducts

This protocol is adapted from methodologies described for detecting aldehydic adducts.[6]

-

Protein Quantification: Determine the total protein concentration of your samples (e.g., cell lysates, plasma) using a standard method like the BCA assay to ensure equal loading.

-

Membrane Application: On a nitrocellulose or PVDF membrane, carefully spot 2-5 µg of total protein from each sample in a small volume (1-2 µL). Allow the spots to dry completely.

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with a primary antibody specific for 4-HHE Michael adducts, diluted in blocking buffer according to the manufacturer's recommendation. Incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Final Washing: Repeat the washing step (Step 5) to remove unbound secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the signal using an imaging system or X-ray film. The intensity of the signal is proportional to the amount of 4-HHE adducted protein in the sample.

Biological Implications and Toxicological Profile

The chemical reactivity of 4-HHE directly translates to its biological activity. By forming adducts with functional proteins, 4-HHE can inhibit enzymes, disrupt cytoskeletal structures, and impair mitochondrial function.[5][6] For instance, modification of key signaling proteins can activate stress-response pathways, such as the NF-κB pathway, or induce apoptosis.[18] While considered a marker of damage, emerging evidence suggests 4-HHE, like 4-HNE, may also act as a signaling molecule at low concentrations, inducing adaptive responses that protect cells against subsequent oxidative insults.[5] However, at higher concentrations, which can occur under conditions of severe oxidative stress, its cytotoxic effects predominate, contributing to the progression of disease.[19]

Conclusion

This compound is a chemically reactive and biologically significant aldehyde that serves as a specific biomarker for the peroxidation of ω-3 polyunsaturated fatty acids. Its ability to covalently modify proteins underpins its role in both cytotoxicity and cellular signaling. A thorough understanding of its chemical properties is essential for the selection and application of appropriate analytical techniques. Robust, validated methods, primarily based on mass spectrometry for the free aldehyde and immunochemistry for its protein adducts, are critical for accurately elucidating the role of 4-HHE in biomedical research and clinical diagnostics. As research continues to unravel the distinct pathways influenced by ω-3 derived lipid peroxidation, the precise analysis of 4-HHE will remain a cornerstone of progress in the field.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5283314, this compound. [Link]

- van Kuijk, F. J., Holte, L. L., & Dratz, E. A. (1990). This compound: a lipid peroxidation product derived from oxidized docosahexaenoic acid. Biochimica et biophysica acta, 1043(1), 116–118. [Link]

- Poli, G., Biasi, F., & Leonarduzzi, G. (2025). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis. Free Radical Biology and Medicine. (Note: This is a general reference for hydroxyalkenals). [Link]

- Wikipedia contributors. (2023). 4-Hydroxynonenal. In Wikipedia, The Free Encyclopedia. [Link]

- van Kuijk, F. J., Siakotos, A. N., Fong, L. G., Stephens, R. J., & Thomas, D. W. (1995). Quantitative measurement of 4-hydroxyalkenals in oxidized low-density lipoprotein by gas chromatography-mass spectrometry. Analytical biochemistry, 224(1), 420–424. [Link]

- Völkel, W., Gáspár, T., & O'Brien, P. J. (2018). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants & redox signaling, 28(6), 485–506. [Link]

- Galano, J. M., Oger, C., Vigor, C., Reversat, G., Rocher, A., Le Guennec, J. Y., ... & Durand, T. (2015). Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: Make some room HNE….

- Amarnath, V., Valentine, W. M., Montine, T. J., Patterson, W. H., Amarnath, K., Bassett, C. N., & Graham, D. G. (1998). Reactions of 4-hydroxy-2(E)-nonenal and related aldehydes with proteins studied by carbon-13 nuclear magnetic resonance spectroscopy. Chemical research in toxicology, 11(4), 317–328. [Link]

- Le Quintrec, M., Gausson, V., Le-Lagadec, S., Legeay, S., Le-Prieur, N., Mac-Way, F., ... & Lion, A. (2020). Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. Toxins, 12(9), 577. [Link]

- Zarkovic, N. (2003). 4-Hydroxynonenal as a bioactive marker of pathophysiological processes. Molecular aspects of medicine, 24(4-5), 281-291. [Link]

- Basaran, T. I., Jones, S. K., Min, J., Trinder, M., Geracimo, A., He, Y., ... & Innis, S. M. (2022). Lipid Aldehydes 4-Hydroxynonenal and this compound Exposure Differentially Impact Lipogenic Pathways in Human Placenta. International Journal of Molecular Sciences, 23(19), 11929. [Link]

- Schaur, R. J. (2003). Basic aspects of the chemistry of 4-hydroxynonenal. Molecular aspects of medicine, 24(4-5), 149-159. [Link]

- Long, E. K., & Picklo, M. J. (2010). A mass spectrometric analysis of 4-hydroxy-2-(E)-nonenal modification of cytochrome c. Chemico-biological interactions, 188(1), 11-19. [Link]

- Amarnath, V., Valentine, W. M., Montine, T. J., Patterson, W. H., Amarnath, K., Bassett, C. N., & Graham, D. G. (1998). Reactions of 4-hydroxy-2(E)-nonenal and related aldehydes with proteins studied by carbon-13 nuclear magnetic resonance spectroscopy. Semantic Scholar. [Link]

- The Good Scents Company (2024).

- Spickett, C. M. (2013). The lipid peroxidation product 4-hydroxy-2-nonenal: advances in chemistry and analysis. Redox biology, 1(1), 145–152. [Link]

- Schaur, R. J., Siems, W., & Uchida, K. (2015). Basic aspects of the biochemical reactivity of 4-hydroxynonenal. Free Radical Biology and Medicine, 89, 1097-1105. [Link]

- Uchida, K., Itakura, K., Kawakishi, S., Hiai, H., Toyokuni, S., & Stadtman, E. R. (1998). Method for analysis of 4-hydroxy-2-(E)-nonenal with solid-phase microextraction. Analytical biochemistry, 261(1), 1-7. [Link]

- Bombarda, I., Vanloot, P., Membre, S., Poncet-Legrand, C., & Tuenter, E. (2008). An expeditious synthesis of 4-hydroxy-2E-nonenal (4-HNE), its dimethyl acetal and of related compounds. Chemistry and physics of lipids, 155(1), 43-48. [Link]

- Bolgar, M. S., Yang, Y., & Fedorova, M. (2009). Low-density lipoprotein has an enormous capacity to bind (E)-4-hydroxynon-2-enal (HNE): detection and characterization of lysyl and histidyl adducts containing multiple molecules of HNE. Chemical research in toxicology, 22(9), 1576-1590. [Link]

- Tsikas, D. (2017). Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas-chromatography/mass spectrometry in human and rat plasma.

- Wakita, C., Maeshima, T., & Uchida, K. (2011). A method for detection of 4-hydroxy-2-nonenal adducts in proteins. Free Radical Biology and Medicine, 51(1), 1-4. [Link]

Sources

- 1. This compound: a lipid peroxidation product derived from oxidized docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]

- 9. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C6H10O2 | CID 5283314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactions of 4-hydroxy-2(E)-nonenal and related aldehydes with proteins studied by carbon-13 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactions of 4-hydroxy-2(E)-nonenal and related aldehydes with proteins studied by carbon-13 nuclear magnetic resonance spectroscopy. | Semantic Scholar [semanticscholar.org]

- 15. An expeditious synthesis of 4-hydroxy-2E-nonenal (4-HNE), its dimethyl acetal and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative measurement of 4-hydroxyalkenals in oxidized low-density lipoprotein by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound, 17427-08-6 [thegoodscentscompany.com]

- 19. mdpi.com [mdpi.com]

4-Hydroxyhexenal in Lipid Peroxidation: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of 4-hydroxyhexenal (4-HHE), a significant yet often overlooked aldehydic product of lipid peroxidation. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple overview to deliver field-proven insights into the causality of experimental choices, self-validating protocols, and the complex biological roles of this reactive aldehyde.

Section 1: The Genesis of this compound in Oxidative Stress

Under conditions of oxidative stress, reactive oxygen species (ROS) initiate a cascade of non-enzymatic reactions targeting polyunsaturated fatty acids (PUFAs), a process termed lipid peroxidation. This process generates a host of reactive aldehydes, which act as "second messengers" of oxidative stress, propagating damage far from the initial site of radical attack.[1][2] While 4-hydroxynonenal (4-HNE), derived from n-6 PUFAs like arachidonic acid, has been the focus of extensive research, this compound (4-HHE) emerges specifically from the peroxidation of n-3 PUFAs, most notably docosahexaenoic acid (DHA).[3][4][5][6] This distinction is critical, as the presence of 4-HHE serves as a specific marker for the oxidative degradation of n-3 fatty acids, which are highly enriched in tissues such as the brain and retina.[7]

The formation of 4-HHE from DHA is a multi-step process initiated by the abstraction of a hydrogen atom, leading to the formation of a lipid peroxyl radical. This radical then propagates, ultimately forming unstable lipid hydroperoxides which decompose to yield the six-carbon α,β-unsaturated hydroxyalkenal, 4-HHE.

Caption: 4-HHE-mediated activation of the Nrf2 antioxidant pathway.

Induction of Apoptosis

At higher concentrations, the protective signaling capacity of 4-HHE is overwhelmed, leading to widespread cellular damage and programmed cell death (apoptosis). While the specific apoptotic pathways triggered by 4-HHE are less detailed than for 4-HNE, the mechanisms are expected to be highly similar due to their shared chemical reactivity. 4-HNE is known to induce apoptosis through a mitochondrion-dependent pathway. [4]This involves the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of cysteine-aspartic proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3. [4][8][9]Activated caspase-3 is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. [10]

Section 4: Methodologies for Detection and Quantification

Accurate measurement of 4-HHE in biological matrices is essential for its validation as a biomarker and for studying its role in pathophysiology. The high reactivity and low endogenous concentrations of 4-HHE present analytical challenges.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for the sensitive and specific quantification of 4-HHE in plasma, cells, and tissues. [1]The method relies on the chemical derivatization of the aldehyde to a more volatile and thermally stable compound prior to analysis.

-

Sample Preparation & Extraction:

-

To 1 mL of plasma or cell lysate, add an internal standard (e.g., deuterated 4-HHE-d3) to correct for extraction efficiency and instrument variability.

-

Perform protein precipitation with an equal volume of cold acetonitrile. Centrifuge at 10,000 x g for 10 min at 4°C.

-

Collect the supernatant and perform a liquid-liquid extraction with 2 volumes of hexane to remove lipids.

-

Evaporate the aqueous layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add 50 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine).

-

Incubate at 60°C for 60 minutes to form the PFBHA-oxime derivative.

-

Evaporate the pyridine under nitrogen and reconstitute the sample in 100 µL of iso-octane.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Mass Spectrometer: Electron impact (EI) or negative chemical ionization (NCI) mode. NCI offers higher sensitivity.

-

Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic ions for the 4-HHE-PFBHA derivative and its deuterated internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of 4-HHE and a fixed concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of 4-HHE in the samples by interpolating their peak area ratios from the standard curve.

-

Caption: Workflow for the quantification of 4-HHE using GC-MS.

Detection of 4-HHE Protein Adducts by Immunoblotting

Immunoblotting (Western Blotting) is a powerful technique to visualize the extent of 4-HHE protein modification in complex biological samples. This method relies on antibodies that specifically recognize the 4-HHE adduct, typically the Michael adduct formed with histidine residues. [11]

-

Protein Extraction & Quantification:

-

Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by size on a 4-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Self-Validation Step: Stain the membrane with Ponceau S to verify transfer efficiency and equal loading across lanes before proceeding.

-

-

Blocking and Antibody Incubation:

-

Block non-specific binding sites on the membrane by incubating with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for 4-HHE-histidine Michael adducts (e.g., clone HHE53) diluted in blocking buffer, typically overnight at 4°C with gentle agitation. [11] * Wash the membrane three times for 5-10 minutes each in TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each in TBST.

-

-

Detection and Analysis:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film.

-

Perform densitometric analysis using software like ImageJ to quantify the intensity of the bands, normalizing to a loading control like β-actin or total protein stain.

-

Section 5: Implications for Disease and Drug Development

The accumulation of 4-HHE and its protein adducts is implicated in various pathologies. For instance, plasma concentrations of 4-HHE and the level of its protein adducts are significantly increased in patients with chronic kidney disease (CKD), with levels rising in correspondence with disease severity. [1]This highlights its potential as a biomarker for monitoring disease progression and oxidative stress status. [8] In the context of drug development , 4-HHE serves two primary roles:

-

Marker of Drug-Induced Oxidative Stress: The quantification of 4-HHE can be a valuable tool in preclinical safety and toxicology studies. An increase in 4-HHE levels in response to a drug candidate could indicate that the compound induces n-3 PUFA peroxidation, flagging a potential liability for off-target toxicity. [12]

-

Therapeutic Target: Given its role in propagating cellular damage, the pathways responsible for 4-HHE formation and detoxification represent potential therapeutic targets. [13][8]Strategies could include the development of compounds that directly scavenge 4-HHE, or drugs that enhance its enzymatic detoxification by upregulating the activity of enzymes like Glutathione S-Transferases (GSTs) or Aldehyde Dehydrogenases (ALDHs). [14][15]

References

- van Kuijk, F. J., Holte, L. L., & Dratz, E. A. (1990). This compound: a lipid peroxidation product derived from oxidized docosahexaenoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1043(1), 116–118. [Link]

- Liu, W., Kato, M., Akhand, A. A., Hayakawa, A., Suzuki, H., & Nakashima, I. (2001). 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release. Chemical research in toxicology, 14(8), 1090-1096. [Link]

- Milkovic, L., Zarkovic, N., Marusic, Z., Zarkovic, K., & Jaganjac, M. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants, 12(4), 856. [Link]

- Pizzimenti, S., Ciamporcero, E., Daga, M., Pettazzoni, P., Arcaro, A., Cetrangolo, G., ... & Barrera, G. (2013). 4-Hydroxy-2-nonenal: a critical target in oxidative stress?. Frontiers in physiology, 4, 253. [Link]

- Mali, V. R., & Palaniyandi, S. S. (2017). Regulation and therapeutic strategies of 4-hydroxy-2-nonenal metabolism in heart disease. Heart failure reviews, 22(3), 261-275. [Link]

- Reddy, V. D., & Pal, A. (2020). 4-hydroxynonenal in the pathogenesis and progression of human diseases. Expert review of clinical pharmacology, 13(11), 1257-1267. [Link]

- Ishikado, A., Morino, K., Nishio, Y., Nakagawa, F., Mukose, A., Sono, Y., ... & Maegawa, H. (2013).

- Arora, D., Kumar, M., & Gill, K. D. (2014). Generation of hydroperoxy, hydroxy and epoxy derivatives of DHA by enzymatic and non-enzymatic mechanisms. Free Radical Biology and Medicine, 72, 123-132. [Link]

- Long, E. K., & Picklo, M. J. (2010). Trans-4-hydroxy-2-hexenal, a product of n-3 fatty acid peroxidation: make some room HNE…. Free Radical Biology and Medicine, 49(1), 1-8. [Link]

- Sreepriya, M., & Gu, L. (2022). Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction. Antioxidants, 11(11), 2124. [Link]

- Ayala, A., Muñoz, M. F., & Argüelles, S. (2023). 4-HNE: Linking Oxidative Stress to Disease Pathways. Antioxidants, 12(9), 1746. [Link]

- Pillon, N. J., Soulage, C. O., & Lagarde, M. (2020). Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. Toxins, 12(9), 567. [Link]

- Codreanu, S. G., Ullery, J. C., Gray, B. W., & Liebler, D. C. (2014). Site-specific protein adducts of 4-hydroxy-2 (E)-nonenal in human THP-1 monocytic cells. Chemical research in toxicology, 27(7), 1213-1222. [Link]

- Yamada, S., Kumagai, T., Naito, Y., & Uchida, K. (2004). Immunochemical detection of 4-hydroxynonenal protein adducts in oxidized hepatocytes. Journal of lipid research, 45(4), 637-645. [Link]

- Fritz, K. S., & Petersen, D. R. (2011). A highly sensitive, reproducible assay for determining 4-hydroxynonenal protein adducts in biological material. Redox biology, 1(1), 76-83. [Link]

- Liu, G., Li, L., & Chen, Y. (2014). 4-Hydroxy-2-nonenal induces apoptosis by inhibiting AKT signaling in human osteosarcoma cells.

- Maharjan, S., O'Brien, W. J., & Butterfield, D. A. (2022). Potential Suicide Prophylactic Activity by the Fish Oil Metabolite, this compound. Biomedicines, 10(7), 1500. [Link]

- Awasthi, Y. C., Sharma, R., & Singhal, S. S. (2005). Antioxidant role of glutathione S-transferases: 4-hydroxynonenal, a key molecule in stress-mediated signaling. Toxicology and applied pharmacology, 202(3), 294-303. [Link]

- Al-Harbi, N. O. (2018). The 4-hydroxynonenal mediated oxidative damage of blood proteins and lipids involves secondary lipid peroxidation reactions. Oncology Letters, 16(4), 4577-4584. [Link]

- Wang, G., & Fice, D. (2021). 4-hydroxynonenal-mediated signaling and aging. Free Radical Biology and Medicine, 168, 124-135. [Link]

- Kinter, M., & Kinter, C. S. (2004). Divergence of the apoptotic pathways induced by 4-hydroxynonenal and amyloid beta-protein. Neurobiology of aging, 25(6), 729-738. [Link]

- D'Andrea, G. (2016). This compound and 4-hydroxynonenal are mediators of the anti-cachectic effect of n-3 and n-6 polyunsaturated fatty acids on human lung cancer cells. Free Radical Biology and Medicine, 99, 63-70. [Link]

- van Kuijk, F. J., Holte, L. L., & Dratz, E. A. (1990). This compound: a lipid peroxidation product derived from oxidized docosahexaenoic acid. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1043(1), 116-118. [Link]

- Milkovic, L., Zarkovic, N., Marusic, Z., Zarkovic, K., & Jaganjac, M. (2023). The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets?. Antioxidants, 12(4), 856. [Link]

- Pillon, N. J., Soulage, C. O., & Lagarde, M. (2020). Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease. Toxins, 12(9), 567. [Link]

- Pizzimenti, S., Ciamporcero, E., Daga, M., Pettazzoni, P., Arcaro, A., Cetrangolo, G., ... & Barrera, G. (2013). 4-Hydroxy-2-nonenal: a critical target in oxidative stress?. Frontiers in physiology, 4, 253. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound: a lipid peroxidation product derived from oxidized docosahexaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti 4-HHE monoclonal antibody: Genox Corporation / OXIDATIVE STRESS MARKERS FOR LIPID PEROXIDATION/ Genox USA/ Since 1991 Leading the way in Oxidative Stress Research: [genox.com]

- 8. bio-rad.com [bio-rad.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Regulation and therapeutic strategies of 4-hydroxy-2-nonenal metabolism in heart disease | Semantic Scholar [semanticscholar.org]

- 11. youtube.com [youtube.com]

- 12. 4-hydroxynonenal in the pathogenesis and progression of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The 4-hydroxynonenal mediated oxidative damage of blood proteins and lipids involves secondary lipid peroxidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydroxyhexenal (4-HHE): A Key Biomarker of n-3 PUFA-Derived Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a pivotal factor in the pathogenesis of numerous diseases. Lipid peroxidation, the oxidative degradation of lipids, generates a variety of reactive aldehydes that serve as stable biomarkers of oxidative damage. Among these, 4-hydroxy-2-nonenal (4-HNE), derived from n-6 polyunsaturated fatty acids (PUFAs), has been extensively studied. However, with the increasing interest in the biological roles of n-3 PUFAs, their peroxidation product, 4-hydroxy-2-hexenal (4-HHE), is emerging as a critical and distinct biomarker of oxidative stress. This technical guide provides a comprehensive overview of 4-HHE, from its biochemical origins to its detection and significance in research and drug development. We delve into the causal mechanisms behind experimental choices for its analysis and present detailed, field-proven methodologies to ensure trustworthy and reproducible results.

The Genesis of 4-HHE: A Tale of Two PUFAs

The cellular membranes are rich in polyunsaturated fatty acids, which are prime targets for ROS. The identity of the resulting lipid peroxidation products is dictated by the nature of the initial fatty acid.

-

4-Hydroxy-2-nonenal (4-HNE): This nine-carbon aldehyde is the well-established product of the peroxidation of n-6 PUFAs, such as arachidonic acid (AA) and linoleic acid.[1]

-

4-Hydroxy-2-hexenal (4-HHE): This six-carbon aldehyde is generated from the peroxidation of n-3 PUFAs, most notably docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[2]

The distinction is critical. While both are markers of oxidative stress, their origins reflect the oxidative fate of different classes of fatty acids, which have distinct physiological roles. An elevation in 4-HHE specifically points to the oxidative degradation of n-3 PUFAs, which are often supplemented for their anti-inflammatory and health-promoting effects.

Mechanism of Formation

The formation of 4-HHE is a multi-step process initiated by the abstraction of a hydrogen atom from a methylene group in an n-3 PUFA by a reactive oxygen species. This creates a lipid radical, which then reacts with molecular oxygen to form a lipid peroxyl radical. A cascade of reactions ensues, leading to the cleavage of the fatty acid chain and the ultimate formation of 4-HHE.

The Biological Impact of 4-HHE: More Than Just a Marker

4-HHE is not merely an inert byproduct of oxidative stress; it is a highly reactive electrophilic molecule that can readily form covalent adducts with nucleophilic residues on proteins (cysteine, histidine, and lysine), nucleic acids, and lipids.[2] This adduction can lead to:

-

Altered Protein Function: Modification of key enzymes and structural proteins can disrupt cellular signaling, metabolism, and cytoskeletal integrity.[1]

-

Induction of Cellular Responses: 4-HHE has been shown to modulate various signaling pathways, including those involved in inflammation, apoptosis, and the antioxidant response.[3]

-

Differential Effects Compared to 4-HNE: Studies have shown that 4-HHE and 4-HNE can have distinct biological effects. For instance, in placental explants, 4-HHE was found to decrease the expression of genes related to lipogenesis and lipid uptake, while 4-HNE had the opposite effect.[3] In patients with chronic kidney disease, both 4-HHE and 4-HNE levels were elevated, but their patterns of accumulation and adduction to plasma proteins differed.[2]

This highlights the importance of measuring both aldehydes to gain a more complete picture of the oxidative stress profile and its specific drivers.

Comparative Reactivity and Pathophysiological Significance

While both 4-HHE and 4-HNE are cytotoxic, their reactivity and the downstream consequences of their adduction can differ. The shorter carbon chain of 4-HHE may influence its diffusion distance and reactivity with specific cellular targets. In the context of neurodegenerative diseases, the accumulation of 4-HNE has been extensively documented in affected brain regions.[4] The role of 4-HHE in these conditions is an active area of investigation, particularly given the interest in n-3 PUFA supplementation for brain health. Similarly, in cardiovascular disease, 4-HNE has been implicated in the modification of low-density lipoproteins (LDL) and the progression of atherosclerosis.[1][5] The contribution of 4-HHE to these processes is likely significant, especially in populations with high n-3 PUFA intake.

| Feature | 4-HHE | 4-HNE |

| Precursor | n-3 PUFAs (DHA, EPA) | n-6 PUFAs (Arachidonic Acid, Linoleic Acid) |

| Carbon Length | 6 | 9 |

| Known Roles | Emerging biomarker of n-3 PUFA oxidation, distinct effects on gene expression.[3] | Well-established biomarker of oxidative stress, implicated in numerous pathologies.[6] |

| Disease Relevance | Chronic Kidney Disease[2], Placental Metabolism[3] | Neurodegenerative Diseases[4], Cardiovascular Disease[7], Metabolic Disorders[5] |

Table 1: Comparison of 4-HHE and 4-HNE.